![molecular formula C16H11ClF3N3 B2931156 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477861-91-9](/img/structure/B2931156.png)

7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

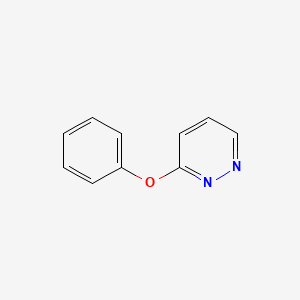

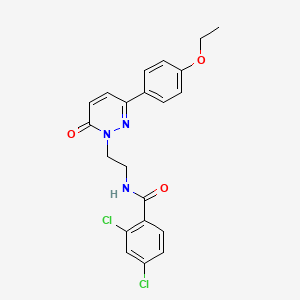

“7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine” is a chemical compound with the molecular formula C16H11ClF3N3 . It has a molecular weight of 337.72 g/mol . The compound is also known by other synonyms such as “7-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine” and "7-chloro-N-{[3-(trifluoromethyl)phenyl]methyl}quinazolin-4-amine" .

Molecular Structure Analysis

The compound has a complex molecular structure that includes a quinazolinamine core, a trifluoromethyl group, and a benzyl group . The InChI string representation of the molecule is "InChI=1S/C16H11ClF3N3/c17-12-4-5-13-14(7-12)22-9-23-15(13)21-8-10-2-1-3-11(6-10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23)" .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its topological polar surface area is 37.8 Ų . The compound has a heavy atom count of 23 . The complexity of the compound is computed to be 393 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study by Noolvi and Patel (2013) synthesized a novel quinazoline derivative, demonstrating significant activity against CNS SNB-75 Cancer cell line. This research emphasizes the potential of quinazoline derivatives as antitumor agents by inhibiting EGFR-tyrosine kinase, indicating their importance in cancer therapy research (Noolvi & Patel, 2013).

Antimicrobial and Antihistaminic Properties

Alagarsamy, Solomon, and Murugan (2007) developed novel quinazolinone derivatives with H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the utility of quinazoline derivatives in developing new classes of H1-antihistamines with potential lower sedation effects compared to existing medications (Alagarsamy, Solomon, & Murugan, 2007).

Optoelectronic Materials

Lipunova, Nosova, Charushin, and Chupakhin (2018) discussed the application of quinazoline and pyrimidine derivatives in optoelectronic materials, highlighting their role in creating novel materials for organic light-emitting diodes (OLEDs), photoluminescent elements, and other electronic devices. This research underscores the versatility of quinazoline derivatives in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).

DNA Interaction and Cytotoxicity

Ovádeková et al. (2005) investigated a synthetically prepared quinazoline derivative for its cytotoxic and antiproliferative activity against the human tumor cell line HeLa, also exploring its potential interaction with DNA. This study contributes to understanding the mechanisms by which quinazoline derivatives can act as anticancer drugs, highlighting their cytotoxic properties and interactions with DNA (Ovádeková et al., 2005).

Imaging and Diagnostics

Fernandes et al. (2008) explored rhenium and technetium complexes bearing quinazoline derivatives for potential use as biomarkers in EGFR-TK imaging. The study indicates that these complexes could serve as valuable tools in cancer diagnostics, particularly in identifying and targeting EGFR tyrosine kinase activity (Fernandes et al., 2008).

Eigenschaften

IUPAC Name |

7-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3/c17-12-4-5-13-14(7-12)22-9-23-15(13)21-8-10-2-1-3-11(6-10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDQSXPVMHGUFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide](/img/structure/B2931079.png)

![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2931083.png)

![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)

![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2931090.png)

![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B2931091.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)